molecular formula C13H12N4O B3160709 N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide CAS No. 866143-30-8

N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide

Cat. No.: B3160709
CAS No.: 866143-30-8
M. Wt: 240.26 g/mol
InChI Key: UXWNXSCNWNXVAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide typically involves the reaction of 2-(3-pyridinyl)-5-pyrimidinylamine with cyclopropanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide is unique due to its combination of pyridine and pyrimidine rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13(9-3-4-9)17-11-7-15-12(16-8-11)10-2-1-5-14-6-10/h1-2,5-9H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWNXSCNWNXVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(N=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
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N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
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N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
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N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
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N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
Reactant of Route 6
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N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide

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